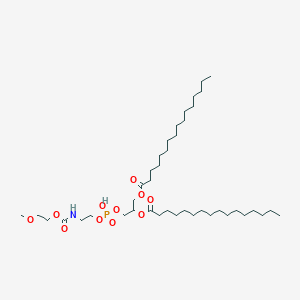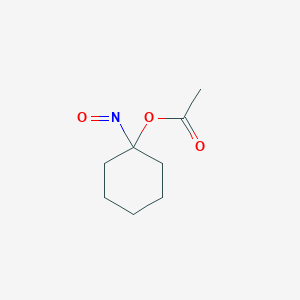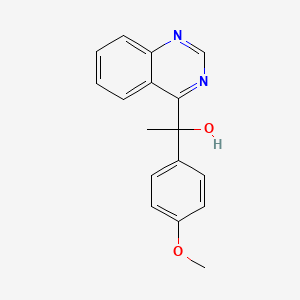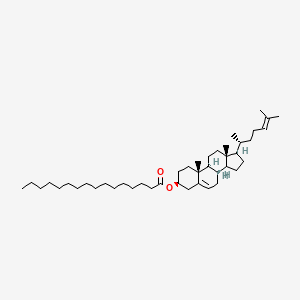
mPEG-DPPE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPPE-MPEG(2000), also known as 1,2-dipalmitoyl-rac-glycero-3-phosphoethanolamine-N-polyethyleneglycol-2000, is a PEGylated form of 1,2-dipalmitoyl-rac-glycero-3-phosphoethanolamine (DPPE). This compound is characterized by the attachment of a polyethylene glycol (PEG) chain to the phospholipid DPPE, which enhances its solubility and stability. DPPE-MPEG(2000) is widely used in the synthesis of anionic liposomes for drug redistribution and toxicity prevention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DPPE-MPEG(2000) involves the covalent attachment of a PEG chain to DPPE. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as chloroform or dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of DPPE-MPEG(2000) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: DPPE-MPEG(2000) primarily undergoes substitution reactions due to the presence of reactive functional groups. The PEG chain can be modified to introduce various functional groups, enhancing its versatility in different applications .
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to introduce hydroxyl groups on the PEG chain.
Reduction: Reducing agents like sodium borohydride can be employed to reduce any oxidized functional groups.
Substitution: Various nucleophiles can be introduced to the PEG chain under basic conditions to form new derivatives.
Major Products: The major products formed from these reactions include modified PEGylated lipids with different functional groups, which can be used for targeted drug delivery and other biomedical applications .
Scientific Research Applications
DPPE-MPEG(2000) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of liposomes and other lipid-based nanoparticles for drug delivery.
Biology: The compound is employed in the formulation of liposomes for gene transfection and vaccine delivery.
Medicine: DPPE-MPEG(2000) is used in the development of long-circulating liposomes that enhance the bioavailability and efficacy of therapeutic agents.
Industry: It is utilized in the production of various nanomaterials and as a stabilizing agent in different formulations
Mechanism of Action
The mechanism of action of DPPE-MPEG(2000) involves its ability to form stable liposomes that can encapsulate therapeutic agents. The PEG chain provides steric stabilization, preventing the aggregation of liposomes and enhancing their circulation time in the bloodstream. This allows for targeted delivery of drugs to specific tissues, reducing toxicity and improving therapeutic outcomes .
Comparison with Similar Compounds
DSPE-MPEG(2000): A PEGylated form of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, used in similar applications as DPPE-MPEG(2000) but with different fatty acid chains.
160 PEG2000 PE: Another PEGylated lipid with similar properties, used to reduce protein adsorption and prolong circulation time.
Uniqueness: DPPE-MPEG(2000) is unique due to its specific fatty acid composition and the length of the PEG chain, which provides optimal balance between hydrophilicity and hydrophobicity. This makes it particularly effective in forming stable liposomes for drug delivery .
Properties
Molecular Formula |
C41H80NO11P |
|---|---|
Molecular Weight |
794.0 g/mol |
IUPAC Name |
[2-hexadecanoyloxy-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H80NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(43)50-36-38(37-52-54(46,47)51-33-32-42-41(45)49-35-34-48-3)53-40(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3,(H,42,45)(H,46,47) |
InChI Key |
UWAHUJKYTUZSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCC |
Related CAS |
205494-72-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B10824096.png)
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10824098.png)

![(Z)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine](/img/structure/B10824112.png)


![3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10824142.png)





